molecular formula C12H16 B13099759 1-Butyl-4-ethenylbenzene

1-Butyl-4-ethenylbenzene

Cat. No.: B13099759
M. Wt: 160.25 g/mol
InChI Key: QOVCUELHTLHMEN-UHFFFAOYSA-N
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Description

1-Butyl-4-ethenylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a butyl group and an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butyl-4-ethenylbenzene can be synthesized through various methods. One common approach involves the alkylation of 4-ethenylbenzene with butyl halides in the presence of a strong base. The reaction typically occurs under reflux conditions with a suitable solvent such as toluene or xylene.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic dehydrogenation of 1-butyl-4-ethyltoluene. This process is carried out at elevated temperatures and pressures using a metal catalyst such as platinum or palladium.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-4-ethenylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Butylbenzene carboxylic acid, butylbenzene aldehyde.

    Reduction: 1-Butyl-4-ethylbenzene.

    Substitution: 1-Butyl-4-bromobenzene, 1-butyl-4-nitrobenzene.

Scientific Research Applications

1-Butyl-4-ethenylbenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of aromatic hydrocarbons with biological systems.

    Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.

    Industry: It is used in the production of polymers and resins, as well as in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-butyl-4-ethenylbenzene involves its interaction with various molecular targets. The ethenyl group can participate in addition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can lead to the formation of reactive intermediates that further react to produce the final products.

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-4-ethynylbenzene: Similar structure but with an ethynyl group instead of an ethenyl group.

    1-Butyl-4-methylbenzene: Similar structure but with a methyl group instead of an ethenyl group.

    1-Butyl-4-chlorobenzene: Similar structure but with a chlorine atom instead of an ethenyl group.

Uniqueness

1-Butyl-4-ethenylbenzene is unique due to the presence of both a butyl group and an ethenyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

1-butyl-4-ethenylbenzene

InChI

InChI=1S/C12H16/c1-3-5-6-12-9-7-11(4-2)8-10-12/h4,7-10H,2-3,5-6H2,1H3

InChI Key

QOVCUELHTLHMEN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C=C

Related CAS

30815-20-4

Origin of Product

United States

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